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Compound of Interest

Compound Name: 2,6-Dichlorofluorobenzene

Cat. No.: B1295312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,6-Dichlorofluorobenzene (CAS No. 2268-05-5). The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a

foundational resource for the structural characterization and analysis of this compound in

research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic

compounds. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for 2,6-
Dichlorofluorobenzene.

¹H NMR Data
The ¹H NMR spectrum of 2,6-Dichlorofluorobenzene is characterized by a complex splitting

pattern arising from proton-proton and proton-fluorine couplings.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.30 m - H-3, H-5

~7.04 m - H-4
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Note: The chemical shifts and coupling constants are approximate and can vary depending on

the solvent and spectrometer frequency.

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the

molecule.

Chemical Shift (δ) ppm Assignment

158.8 (d, J=251 Hz) C-1

129.5 (d, J=20 Hz) C-2, C-6

131.0 (d, J=4 Hz) C-4

125.8 (d, J=4 Hz) C-3, C-5

Note: The carbon attached to fluorine (C-1) exhibits a large one-bond carbon-fluorine coupling

constant (¹JCF). The other carbons show smaller through-bond couplings.

¹⁹F NMR Data
The ¹⁹F NMR spectrum consists of a single resonance for the fluorine atom, which is split by

the neighboring protons.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz

-118.9 t ~8

Note: The chemical shift is referenced to an external standard, typically CFCl₃. The triplet

multiplicity arises from coupling to the two equivalent ortho protons (H-3 and H-5).

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of 2,6-Dichlorofluorobenzene displays characteristic absorption bands for

the aromatic ring and the carbon-halogen bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H aromatic stretching

~1580, 1460, 1430 Strong C=C aromatic ring stretching

~1250 Strong C-F stretching

~800 Strong C-Cl stretching

~780, 700 Strong
C-H aromatic out-of-plane

bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2,6-Dichlorofluorobenzene is

characterized by a prominent molecular ion peak and several key fragment ions.

m/z Relative Intensity (%) Assignment

164/166/168 High [M]⁺ (Molecular ion)

129/131 Moderate [M-Cl]⁺

99 Moderate [M-Cl-HF]⁺

75 Low [C₆H₃]⁺

Note: The isotopic pattern of the molecular ion (M, M+2, M+4) is characteristic of a molecule

containing two chlorine atoms.

Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

used.

NMR Spectroscopy
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Sample Preparation: Accurately weigh approximately 10-20 mg of 2,6-
Dichlorofluorobenzene and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to

consider are the spectral width, acquisition time, relaxation delay, and the number of scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

singlets for each carbon environment. A larger number of scans is typically required

compared to ¹H NMR.

¹⁹F NMR Acquisition: A one-pulse sequence is used. The spectral width should be sufficient

to cover the expected chemical shift range for aryl fluorides.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts

are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard

(e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Grind a small amount of 2,6-Dichlorofluorobenzene with dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Nujol Mull: Grind a small amount of the sample to a fine powder and then add a few drops

of Nujol (mineral oil). Mix to form a paste and place it between two KBr or NaCl plates.

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄, CS₂).

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the KBr pellet, Nujol, or solvent should be recorded
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and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding

wavenumbers.

Mass Spectrometry (MS)
Sample Introduction: For a volatile solid like 2,6-Dichlorofluorobenzene, direct insertion

probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass

spectrometer.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate

the mass spectrum.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the

major fragment ions. The isotopic distribution patterns are also analyzed to confirm the

elemental composition of the ions.

Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of 2,6-Dichlorofluorobenzene

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Results

2,6-Dichlorofluorobenzene Sample

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or Nujol Mull

Dilute in
Volatile Solvent

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry

Fourier Transform,
Phasing, Referencing

Background Subtraction,
Peak Identification

Identify Molecular Ion,
Analyze Fragmentation

Structural Elucidation Purity Assessment

Compound Identification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2,6-Dichlorofluorobenzene.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichlorofluorobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295312#spectroscopic-data-for-2-6-
dichlorofluorobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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